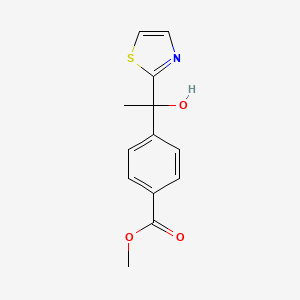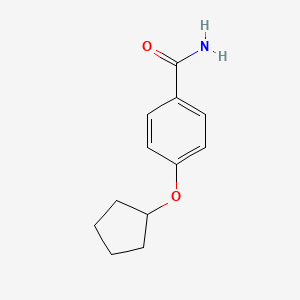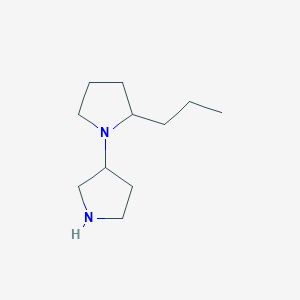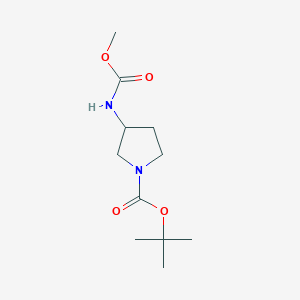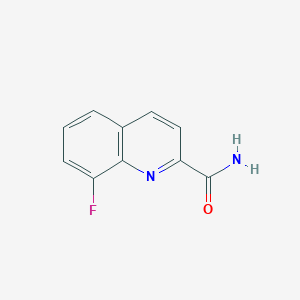![molecular formula C22H25N3O4S B13882233 tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, a sulfonylamino group, and a phenylethyl group
Méthodes De Préparation
The synthesis of tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the isoquinoline derivative, which is then subjected to sulfonylation to introduce the sulfonylamino group. The phenylethyl group is subsequently attached through a series of condensation reactions.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Applications De Recherche Scientifique
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is often used in assays to evaluate its effects on various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate involves its interaction with specific molecular targets. The isoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The phenylethyl group contributes to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-mercaptoethyl)carbamate: This compound contains a mercapto group instead of the sulfonylamino group, leading to different reactivity and applications.
tert-Butyl 4-((isoquinolin-5-yloxy)methyl)piperidine-1-carboxylate: This compound has a piperidine ring and an isoquinoline moiety, but lacks the phenylethyl group, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H25N3O4S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2,3)29-21(26)25-19(16-8-5-4-6-9-16)15-24-30(27,28)20-11-7-10-17-14-23-13-12-18(17)20/h4-14,19,24H,15H2,1-3H3,(H,25,26) |
Clé InChI |
IDENGCRXQGTJRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
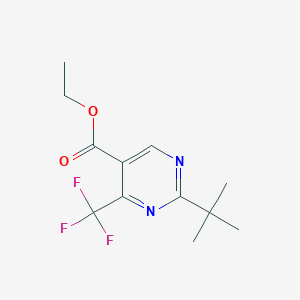
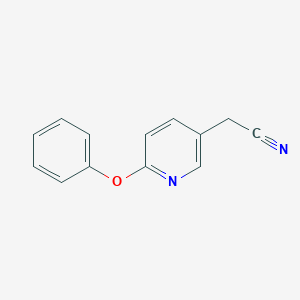
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)


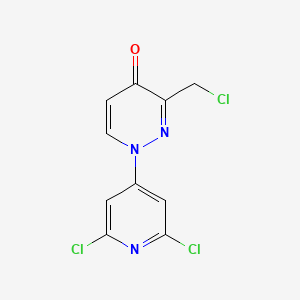
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
